molecular formula C13H15NO B073075 1-(4-Methoxyphenyl)cyclopentanecarbonitrile CAS No. 1206-15-1

1-(4-Methoxyphenyl)cyclopentanecarbonitrile

Cat. No. B073075
CAS RN: 1206-15-1
M. Wt: 201.26 g/mol
InChI Key: DOZAMVFROCVJLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile and related compounds involves various strategies aimed at constructing the cyclopentanecarbonitrile core with a methoxyphenyl substituent. Key methods include regiospecific synthesis from bifunctional heteronucleophiles and reactions involving cyclohexanone or cyclopentanone with different reagents to introduce the nitrile and methoxyphenyl functionalities (Mahata et al., 2003), (Mantelingu et al., 2007).

Molecular Structure Analysis

The molecular structure of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile and derivatives has been elucidated through various spectroscopic methods and X-ray crystallography, revealing details about the compound's stereochemistry and molecular conformation (Mantelingu et al., 2007).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including cyclocondensation and cycloaromatization, to yield heterocyclic structures. These reactions exploit the nitrile and methoxyphenyl functionalities to introduce additional complexity into the resulting compounds (Mahata et al., 2003).

Physical Properties Analysis

The physical properties of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile, such as melting point, boiling point, and solubility, are influenced by the nature of its functional groups and molecular structure. These properties are crucial for determining the conditions under which the compound can be synthesized, handled, and applied in further reactions.

Chemical Properties Analysis

1-(4-Methoxyphenyl)cyclopentanecarbonitrile exhibits a range of chemical properties characteristic of nitriles and aromatic ethers. These include reactivity towards nucleophiles, participation in cycloaddition reactions, and potential for further functionalization of the cyclopentanecarbonitrile core (Mahata et al., 2003), (Mantelingu et al., 2007).

Scientific Research Applications

Photochemical Reactions and Cycloadditions

1-(4-Methoxyphenyl)cyclopentanecarbonitrile is studied within the domain of photochemical reactions and cycloadditions, contributing significantly to the synthesis of complex organic compounds. The photochemical addition of cyclic enol ethers to benzonitrile, forming 2-azabutadienes, showcases the compound's role in creating imidoester types through Δ G-correlation processes. This mechanism is crucial for understanding the formation of 4-Phenyloxazole from similar photochemical processes followed by electrocyclic ring opening and hydrolysis. Such reactions underline the compound's utility in synthesizing novel organic molecules with potential applications in materials science and pharmaceuticals (Mattay et al., 1987).

Isomerization Processes

Research into the cis–trans isomerization of 1,2-Bis(4-methoxyphenyl)cyclopropanes in benzonitrile solution further illustrates the compound's significance. This process, driven by radiation-induced mechanisms, efficiently transitions cis-CP to trans-CP via a cationic chain mechanism. The identification of transient species in this isomerization underscores the compound's role in advancing our understanding of molecular dynamics and reaction mechanisms, providing valuable insights for the development of new materials and chemical synthesis strategies (Toki et al., 1988).

Unexpected Cyclization Reactions

The unexpected cyclization of 1,1,2‐tris‐(4‐methoxyphenyl)‐pentan-1,5‐diol to highly substituted tetrahydropyran under mild conditions exemplifies the unpredictable nature of organic synthesis reactions involving 1-(4-Methoxyphenyl)cyclopentanecarbonitrile. Such findings not only enrich the chemistry of cyclopentanecarbonitriles but also highlight the potential for discovering new reaction pathways that could be harnessed for the synthesis of novel organic compounds with unique properties (Gupta et al., 2007).

Safety And Hazards

While specific safety and hazard information for 1-(4-Methoxyphenyl)cyclopentanecarbonitrile is not available, general precautions should be taken while handling this compound. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-(4-methoxyphenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H15NO/c1-15-12-6-4-11(5-7-12)13(10-14)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZAMVFROCVJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152920
Record name 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
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Molecular Weight

201.26 g/mol
Source PubChem
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Product Name

1-(4-Methoxyphenyl)cyclopentanecarbonitrile

CAS RN

1206-15-1
Record name 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
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Record name 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
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Record name 1-(p-Methoxyphenyl)cyclopentanenitrile
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